4-Bromo-2,6-difluoroaniline
Overview
Description
4-Bromo-2,6-difluoroaniline is an aniline derivative characterized by the presence of bromine at the para position and two fluorine atoms at the ortho positions on the benzene ring. Its chemical formula is C6H4BrF2N, and it has a molecular weight of 208.01 g/mol . This compound is known for its applications in various chemical processes due to its unique reactivity and functional groups .
Mechanism of Action
Target of Action
4-Bromo-2,6-difluoroaniline is a versatile building block in chemical synthesis due to its multiple substituents The bromo-substituent allows pd-catalysed coupling reactions, which can be used to expand the size of the molecule .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets via chemical reactions. The bromo-substituent allows Pd-catalysed coupling reactions, which can be used to expand the size of the molecule . The amine group can act as a nucleophile in a chemical reaction or can be oxidized to amine oxide to synthesize conjugated azo compounds .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its role in multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, it has been used in the synthesis of a Pd-azobenzene complex that has shown photo-switching properties, being able to reversibly switch to two discrete self-assembled structures .
Biochemical Analysis
Biochemical Properties
The bromo-substituent of 4-Bromo-2,6-difluoroaniline allows Pd-catalysed coupling reaction for expanding the size of the molecule . The amine group is used as a nucleophile in a chemical reaction, or it can also be oxidised to amine oxide to synthesize conjugated azo compounds .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of this compound. It is known that the compound can be used in the synthesis of various macromolecules, which could potentially influence cellular processes .
Molecular Mechanism
The fluoro-substitutes of this compound adjust the energy level of the molecular orbitals while they can undergo nucleophilic aromatic substitution for designing macromolecules . A Pd-azobenzene complex based on this compound has shown photo-switching properties, indicating that it can reversibly switch to two discrete self-assembled structures .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 63-65 °C (lit.) .
Metabolic Pathways
The compound’s amine group can participate in various biochemical reactions, suggesting potential interactions with enzymes or cofactors .
Subcellular Localization
The compound’s ability to participate in various chemical reactions suggests that it could potentially interact with specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-difluoroaniline can be synthesized through several methods. One common method involves the bromination of 2,6-difluoroaniline using a bromine reagent. The reaction typically involves acetyl-based protection, bromination, and deprotection steps . Another method involves the direct bromination of 2,6-difluoroaniline using bromine in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of environmentally friendly reagents and optimized reaction conditions to achieve high yields and minimize waste. For example, using hydrobromic acid as a bromine source can replace elemental bromine, making the process safer and more efficient .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form larger molecules.
Oxidation Reactions: The amine group can be oxidized to form amine oxides, which are useful intermediates in the synthesis of azo compounds.
Nucleophilic Aromatic Substitution:
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for nucleophilic aromatic substitution.
Major Products:
Coupling Products: Larger aromatic compounds.
Azo Compounds: Formed through oxidation reactions.
Substituted Aromatics: Resulting from nucleophilic aromatic substitution.
Scientific Research Applications
4-Bromo-2,6-difluoroaniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, such as azo dyes and macromolecules.
Biology: In the development of fluorescent probes for biological imaging.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of materials for organic light-emitting diodes (OLEDs) and solar cells.
Comparison with Similar Compounds
2,6-Difluoroaniline: Lacks the bromine atom, making it less reactive in coupling reactions.
4-Bromo-2,5-difluoroaniline: Similar structure but with different fluorine positions, affecting its reactivity.
2-Bromo-4,6-difluoroaniline: Similar but with different substitution pattern, influencing its chemical behavior.
Uniqueness: 4-Bromo-2,6-difluoroaniline is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile building block in chemical synthesis .
Properties
IUPAC Name |
4-bromo-2,6-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQSQUAVMNHOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346178 | |
Record name | 4-Bromo-2,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67567-26-4 | |
Record name | 4-Bromo-2,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-bromo-2,6-difluoroaniline?
A: this compound, a halogenated aniline derivative, has the molecular formula C6H4BrF2N [, ]. While the provided abstracts don't explicitly mention molecular weight or spectroscopic data, they highlight its use as a precursor for synthesizing more complex molecules like phenoxyimine ligands []. These ligands are characterized using techniques like IR, 1H NMR, 13C NMR, and HRMS.
Q2: How is this compound used in synthetic chemistry?
A: The research demonstrates the utility of this compound as a building block in organic synthesis []. Specifically, it undergoes Suzuki coupling with 4-styrylboronic acid, showcasing its reactivity towards forming a difluorovinylbiphenyl group. This intermediate subsequently reacts with various arylaldehydes to yield novel phenoxyimine ligands. The highlighted advantages of this synthetic route include its simplicity, mild conditions, and good yields [].
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